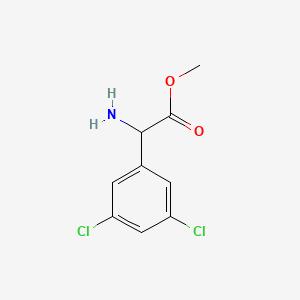

Methyl 2-amino-2-(3,5-dichlorophenyl)acetate

CAS No.: 1137825-73-0

Cat. No.: VC8208946

Molecular Formula: C9H9Cl2NO2

Molecular Weight: 234.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1137825-73-0 |

|---|---|

| Molecular Formula | C9H9Cl2NO2 |

| Molecular Weight | 234.08 g/mol |

| IUPAC Name | methyl 2-amino-2-(3,5-dichlorophenyl)acetate |

| Standard InChI | InChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8H,12H2,1H3 |

| Standard InChI Key | MQVMYVLIKSGCBH-UHFFFAOYSA-N |

| SMILES | COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)N |

| Canonical SMILES | COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)N |

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

Methyl 2-amino-2-(3,5-dichlorophenyl)acetate features a central carbon atom bonded to an amino group (), a methyl ester group (), and a 3,5-dichlorophenyl ring. The dichlorophenyl moiety introduces steric and electronic effects due to the chlorine atoms at the 3 and 5 positions, which enhance the compound’s lipophilicity and influence its reactivity . The amino group contributes to hydrogen bonding, while the ester group offers sites for hydrolysis or further chemical modifications .

Molecular Formula and Weight

The compound’s molecular formula, , corresponds to a molecular weight of 234.08 g/mol . This aligns with its classification as a mid-sized organic molecule, balancing solubility and membrane permeability—a critical factor in pharmaceutical applications.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 234.08 g/mol | |

| CAS Number | 1137825-73-0 | |

| IUPAC Name | Methyl 2-amino-2-(3,5-dichlorophenyl)acetate |

Synthesis and Production Methodologies

Laboratory Synthesis

In laboratory settings, methyl 2-amino-2-(3,5-dichlorophenyl)acetate is synthesized via the condensation of 3,5-dichlorobenzaldehyde with glycine methyl ester hydrochloride. This reaction typically employs catalytic conditions to facilitate imine formation, followed by reduction to yield the amine intermediate . Purification steps, such as recrystallization from ethanol or chromatography on silica gel, ensure a purity of ≥95% .

Industrial Production

Industrial-scale production utilizes continuous flow reactors to optimize yield and minimize byproducts. Automated systems control parameters such as temperature, pressure, and stoichiometric ratios, enhancing reproducibility . Quality assurance protocols include HPLC and NMR spectroscopy to verify purity and structural integrity .

Table 2: Synthesis Parameters

| Parameter | Laboratory Conditions | Industrial Conditions |

|---|---|---|

| Catalyst | Sodium cyanoborohydride | Heterogeneous metal catalysts |

| Purification | Recrystallization (ethanol) | Continuous chromatography |

| Yield | 70–85% | 90–95% |

| Purity | ≥95% | ≥99% |

Physicochemical Properties

Acidity and pKapK_apKa Values

The compound’s acidity is governed by the amino and ester groups. Comparative data for analogous compounds, such as dimethylaminoacetic acid ( 2.08 and 9.80), suggest that the amino group in methyl 2-amino-2-(3,5-dichlorophenyl)acetate likely exhibits a near 9.8, while the ester group remains non-acidic under physiological conditions . The electron-withdrawing chlorine atoms further stabilize the conjugate base of the amino group, slightly lowering its compared to non-halogenated analogs .

Solubility and Stability

The compound is sparingly soluble in water due to its hydrophobic dichlorophenyl ring but dissolves readily in organic solvents like dichloromethane and dimethyl sulfoxide . Stability studies indicate that it remains intact under inert storage conditions (2–8°C, argon atmosphere) but may undergo hydrolysis in aqueous acidic or basic environments .

Comparative Analysis with Structural Analogues

Table 3: Comparison with Dichlorophenyl Analogues

| Compound | Substitution Pattern | Molecular Weight | Key Differences |

|---|---|---|---|

| Methyl 2-amino-2-(2,3-dichlorophenyl)acetate | 2,3-Dichloro | 234.08 g/mol | Altered steric hindrance |

| Methyl 2-amino-2-(3,4-dichlorophenyl)acetate | 3,4-Dichloro | 234.08 g/mol | Enhanced π-π stacking potential |

| Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate | 4-Hydroxy, 3,5-dimethyl | 234.08 g/mol | Increased hydrogen bonding |

The 3,5-dichloro substitution in methyl 2-amino-2-(3,5-dichlorophenyl)acetate confers symmetrical electronic effects, distinguishing it from asymmetrical analogs like the 2,3-dichloro derivative . This symmetry may enhance binding affinity in molecular targets requiring planar aromatic interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume